molecular formula C28H26N4O5 B11438250 N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

Cat. No.: B11438250
M. Wt: 498.5 g/mol
InChI Key: WYESLJKXOGLNTJ-UHFFFAOYSA-N
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Description

N-benzyl-1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including carbamoyl, methoxy, and prop-2-en-1-yl, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-benzyl-1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of Functional Groups: The introduction of the benzyl, methoxyphenyl, and prop-2-en-1-yl groups can be achieved through various substitution reactions. For example, benzylation can be performed using benzyl chloride in the presence of a base.

    Carbamoylation: The carbamoyl group can be introduced using isocyanates or carbamoyl chlorides under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-benzyl-1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar compounds to N-benzyl-1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide include other quinazoline derivatives, such as:

    Erlotinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.

    Gefitinib: Another quinazoline derivative with similar applications in oncology.

    Quinazoline-2,4-dione: A simpler quinazoline derivative with potential biological activities.

The uniqueness of N-benzyl-1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H26N4O5

Molecular Weight

498.5 g/mol

IUPAC Name

N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C28H26N4O5/c1-3-14-31-27(35)23-13-12-20(26(34)29-17-19-8-5-4-6-9-19)15-24(23)32(28(31)36)18-25(33)30-21-10-7-11-22(16-21)37-2/h3-13,15-16H,1,14,17-18H2,2H3,(H,29,34)(H,30,33)

InChI Key

WYESLJKXOGLNTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C

Origin of Product

United States

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